N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone features a methanone bridge connecting two heterocyclic moieties: a 2-methylimidazo[1,2-a]pyridine group and a 7-(thiophen-2-yl)-1,4-thiazepane ring. Its structural complexity arises from the fusion of nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules. This article compares its structural, synthetic, and spectroscopic characteristics with related compounds, leveraging data from analogous methanones and sulfur heterocycles described in recent literature.
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-20-11-5-17(6-12-20)23-15-22(16-3-9-19(10-4-16)26-33(2,28)29)25-27(23)34(30,31)21-13-7-18(24)8-14-21/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKAHOSXSUYHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of a sulfonamide group and fluorinated phenyl moieties contributes to its pharmacological profile.
Structural Formula
Molecular Weight
The molecular weight is approximately 423.53 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, various pyrazole derivatives have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and others.
- Cytotoxicity : The compound's cytotoxic effects were evaluated using the MTT assay, revealing IC50 values in the low micromolar range against several cancer cell lines. For example, a related compound demonstrated an IC50 of 3.79 µM against MCF7 cells .
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Inhibition Studies : In vivo studies showed that similar compounds could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | NCI-H460 | 12.50 | |
| Anti-inflammatory | COX inhibition | 0.08 | |
| Cytotoxicity | Hep-2 | 3.25 |
Case Study: Pyrazole Derivatives in Cancer Therapy
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives, including those structurally related to this compound). The results indicated that these compounds exhibited potent cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Comparative Analysis
The biological activity of this compound can be compared with other known pyrazole derivatives:
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Anticancer | 3.79 |
| Compound B | Anti-inflammatory | 0.08 |
| N-(4-Fluorophenyl) Pyrazole | Cytotoxicity | 12.50 |
Comparison with Similar Compounds
Structural Comparison with Analogs
Core Heterocyclic Features
The target compound’s imidazo[1,2-a]pyridine moiety distinguishes it from pyrazole-based methanones (e.g., compounds 7a and 7b in ) and thiadiazole derivatives (e.g., 13a–13d in ). Key differences include:
- Ring Size and Heteroatoms : The 1,4-thiazepane in the target (7-membered, 1S/1N) contrasts with the 1,3,4-thiadiazole (5-membered, 2N/1S) in 13a–13d .
Table 1: Structural Comparison
*Calculated based on described structures.
Reaction Conditions
- Heterocyclic Coupling: Thiadiazoles 13a–13d () are synthesized via ethanol-mediated condensation of hydrazine-carbodithioate and hydrazonoyl chlorides, catalyzed by triethylamine over 6 hours .
Spectroscopic Characterization
The target compound’s structural elucidation likely employs techniques used for analogs:
Physicochemical and Functional Insights
- Solubility: Thiophene-containing methanones (e.g., 7a) exhibit moderate solubility in polar aprotic solvents (DMF, dioxane) due to hydrogen-bonding groups (–NH₂, –OH) . The target’s thiazepane may enhance lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
